Enterobactin

Catalog No.
S527208
CAS No.
28384-96-5
M.F
C30H27N3O15
M. Wt
669.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Enterobactin

CAS Number

28384-96-5

Product Name

Enterobactin

IUPAC Name

N-[(3S,7S,11S)-7,11-bis[(2,3-dihydroxybenzoyl)amino]-2,6,10-trioxo-1,5,9-trioxacyclododec-3-yl]-2,3-dihydroxybenzamide

Molecular Formula

C30H27N3O15

Molecular Weight

669.5 g/mol

InChI

InChI=1S/C30H27N3O15/c34-19-7-1-4-13(22(19)37)25(40)31-16-10-46-29(44)18(33-27(42)15-6-3-9-21(36)24(15)39)12-48-30(45)17(11-47-28(16)43)32-26(41)14-5-2-8-20(35)23(14)38/h1-9,16-18,34-39H,10-12H2,(H,31,40)(H,32,41)(H,33,42)/t16-,17-,18-/m0/s1

InChI Key

SERBHKJMVBATSJ-BZSNNMDCSA-N

SMILES

Array

solubility

PARTIALLY SOL IN WATER, DIL ALCOHOL

Synonyms

Enterobactin, Enterochelin

Canonical SMILES

C1C(C(=O)OCC(C(=O)OCC(C(=O)O1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O)NC(=O)C4=C(C(=CC=C4)O)O

Isomeric SMILES

C1[C@@H](C(=O)OC[C@@H](C(=O)OC[C@@H](C(=O)O1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O)NC(=O)C4=C(C(=CC=C4)O)O

The exact mass of the compound Enterobactin is 669.1442 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic. It belongs to the ontological category of catechols in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Enterobactin (CAS 28384-96-5) is a naturally occurring, cyclic tricatecholate siderophore produced by Gram-negative bacteria, renowned as the strongest known iron(III) chelator. Featuring a cyclic triserine lactone backbone that preorganizes three catecholate arms, it achieves an optimal hexadentate octahedral coordination geometry for ferric iron. In procurement and industrial research, enterobactin is utilized not merely as a standard for microbial iron-transport assays, but as a critical precursor for "Trojan horse" siderophore-drug conjugates designed to bypass the outer membrane permeability barriers of Gram-negative pathogens. Its unparalleled thermodynamic stability and specific recognition by bacterial outer-membrane receptors (e.g., FepA) make it an indispensable material for targeted antimicrobial development, high-affinity iron depletion studies, and competitive chelation assays[1].

Substituting enterobactin with synthetic chelators like EDTA or clinically approved siderophores like deferoxamine (DFO) fundamentally compromises assay integrity and targeted drug delivery. While EDTA is inexpensive and widely used, it lacks the specific structural motifs required for active transport via bacterial siderophore receptors, rendering it useless for "Trojan horse" antibiotic strategies. Furthermore, generic chelators and hydroxamate-based siderophores like DFO exhibit significantly lower thermodynamic stability and slower chelation kinetics. In competitive physiological environments or in vitro assays, DFO fails to outcompete host iron-binding proteins efficiently and takes exponentially longer to deplete labile iron pools. Consequently, for applications requiring rapid iron starvation, receptor-mediated cellular uptake, or the displacement of tightly bound iron, enterobactin’s preorganized triscatecholate architecture provides a kinetic and thermodynamic advantage that generic alternatives cannot replicate[1].

Unmatched Thermodynamic Stability for Iron(III) Sequestration

Enterobactin possesses the highest known formation constant for ferric iron among all natural and synthetic chelators. Its preorganized cyclic trilactone backbone and three catecholate groups yield a formation constant (Kf) of 10^52 M^-1. In contrast, standard synthetic chelators such as EDTA exhibit a significantly lower affinity for Fe(III), with a Kf of approximately 10^25 M^-1. This 27-order-of-magnitude difference ensures that enterobactin can quantitatively sequester iron even in highly competitive, iron-restricted environments where generic chelators fail [1].

Evidence DimensionFerric Iron (Fe3+) Formation Constant (Kf)
Target Compound DataEnterobactin: 10^52 M^-1
Comparator Or BaselineEDTA: ~10^25 M^-1
Quantified Difference27 orders of magnitude higher affinity
ConditionsAqueous solution, thermodynamic equilibrium

Guarantees complete iron sequestration in competitive physiological assays and prevents premature metal release in targeted delivery systems.

Accelerated Iron Depletion Kinetics vs. Deferoxamine

In time-dependent Chrome Azurol S (CAS) liquid assays, enterobactin demonstrates vastly superior chelation kinetics compared to the clinically approved hydroxamate siderophore deferoxamine (DFO). At equimolar concentrations (25 µM), enterobactin achieves 90% iron chelation within 3 hours. Conversely, DFO acts much more slowly, reaching only 60% chelation at 12 hours and 70% after 24 hours. This rapid sequestration capability makes enterobactin the preferred agent for inducing acute iron starvation in cell culture models[1].

Evidence DimensionIron Chelation Rate (25 µM concentration)
Target Compound DataEnterobactin: 90% chelation at 3 hours
Comparator Or BaselineDeferoxamine (DFO): 70% chelation at 24 hours
Quantified DifferenceSignificantly faster and more complete chelation (90% in 3h vs 70% in 24h)
ConditionsLiquid Chrome Azurol S (CAS) competition assay

Essential for protocols requiring rapid and near-complete depletion of labile iron pools in vitro.

Receptor-Mediated Overcoming of Gram-Negative Permeability Barriers

Enterobactin serves as a highly efficient targeting vector for delivering antibiotics into Gram-negative bacteria via the FepA outer-membrane transporter. When ampicillin or amoxicillin is conjugated to an enterobactin scaffold (Ent-Amp/Amx), the minimum inhibitory concentration (MIC) against uropathogenic Escherichia coli CFT073 is reduced by 1000-fold compared to the unmodified parent antibiotics. This massive enhancement in potency demonstrates enterobactin's critical utility as a precursor for overcoming intrinsic outer-membrane resistance mechanisms [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC) against E. coli CFT073
Target Compound DataEnterobactin-Ampicillin Conjugate
Comparator Or BaselineUnmodified Ampicillin
Quantified Difference1000-fold decrease in MIC
ConditionsIn vitro antimicrobial susceptibility testing under iron-limited conditions

Validates enterobactin as an essential precursor for developing targeted antimicrobials against multidrug-resistant Gram-negative pathogens.

Pathogen-Selective Delivery of Heavy-Metal Cytotoxins

Enterobactin can repurpose non-selective mammalian cytotoxins into pathogen-selective antimicrobials. Conjugation of a Pt(IV) prodrug to enterobactin (l-Ent-Pt(IV)) results in a ≥10-fold increase in platinum accumulation within E. coli compared to unmodified cisplatin. Simultaneously, the conjugate reduces platinum uptake in human embryonic kidney (HEK293T) cells by approximately 9-fold compared to cisplatin. This dual action—enhancing bacterial uptake via siderophore machinery while restricting mammalian cell permeability—highlights enterobactin's value in targeted heavy-metal drug design [1].

Evidence DimensionCellular Platinum Uptake
Target Compound Datal-Ent-Pt(IV) Conjugate
Comparator Or BaselineUnmodified Cisplatin
Quantified Difference≥10-fold higher in E. coli; ~9-fold lower in human HEK293T cells
ConditionsICP-MS quantification of cellular Pt after 30 min (E. coli) or 6 h (HEK293T) incubation

Provides a quantifiable mechanism for reducing off-target mammalian toxicity while maximizing antimicrobial payload delivery.

Precursor Scaffold for Siderophore-Drug Conjugates (Trojan Horse Therapeutics)

Directly leveraging its ability to reduce MICs by 1000-fold compared to parent antibiotics, enterobactin is the premier scaffold for conjugating β-lactams, fluoroquinolones, or heavy-metal prodrugs to bypass Gram-negative outer membrane barriers via TonB-dependent receptors [1].

Rapid Iron Depletion in Cellular and Biochemical Assays

Based on its validated capacity to chelate 90% of available iron within 3 hours, enterobactin is the optimal choice for inducing acute iron starvation in mammalian cell cultures or studying labile iron pool dynamics, significantly outperforming slow-acting alternatives like DFO [2].

Thermodynamic Standard for Microbial Iron Transport Studies

Given its absolute formation constant of 10^52 M^-1, enterobactin serves as the ultimate thermodynamic benchmark in competitive chelation assays and studies characterizing bacterial FepA receptor binding mechanisms [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Yellowish solid with a peculiar odor; Somewhat hygroscopic; [Merck Index]

Color/Form

YELLOWISH POWDER, GRAINS OR SCALES

XLogP3

2.3

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

9

Exact Mass

669.14421716 Da

Monoisotopic Mass

669.14421716 Da

Heavy Atom Count

48

Taste

CHARACTERISTIC, SLIGHTLY SALTY

Odor

PECULIAR, NOT UNPLEASANT

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

35C9R2N24F

MeSH Pharmacological Classification

Siderophores

Other CAS

28384-96-5
9001-98-3

Wikipedia

Enterobactin

Use Classification

Food Additives -> ENZYME_PREPARATION; -> JECFA Functional Classes

Methods of Manufacturing

EXTRACTION FROM DRIED CALF STOMACHS
OBTAINED BY EXTRACTING DRIED STRIPS OF CALF STOMACH WITH 5-10% NACL SOLN CONTAINING BORIC ACID FOR 5 DAYS; IMPROVED PROCESS: KEIL, US PATENT 2,339,931 (1942).

General Manufacturing Information

COAGULATING AGENT OF MILK IN MFR OF RENNET CUSTARDS & IN PRODN OF CASEIN FOR PLASTICS
RENNIN IS UNIQUE ENZYME WHICH AFTER CLOTTING MILK HAS NO FURTHER RAPID OR EXTENSIVE ACTION ON THE CURD. IT...ACTS AS PROTEASE, SPLITTING PEPTIDE BONDS IN ONE PARTICULAR CASEIN FRACTION.
IN AN INVESTIGATION WITH EIGHT DIFFERENT PROTEASES...RENNIN & PEPSIN PRODUCED LARGEST AMT OF CURD AFTER 15 MINUTES & NO LOSS OF YIELD AFTER 60 MIN IN CONTACT WITH THE WHEY... RENNIN GAVE THE FIRMEST CURD...
IT HAS POWER OF COAGULATING 25,000 TIMES ITS OWN WEIGHT OF MILK.
SECRETED AS INACTIVE PRECURSOR CALLED PRORENNIN & CONVERTED IN ACID ENVIRONMENT OF /CALF/ STOMACH TO ACTIVE ENZYME.

Stability Shelf Life

DRY SUBSTANCE STABLE, AQ SOLN ARE NOT; STRONGLY AFFECTED BY ULTRAVIOLET (SUNLIGHT)

Dates

Last modified: 07-15-2023
Kadi et al. A new family of ATP-dependent oligomerization-macrocyclization biocatalysts Nature Chemical Biology, doi: 10.1038/NChemBio.2007.23, published online 19 August 2007. http://www.nature.com/naturechemicalbiology
Schmelz et al. AcsD catalyzes enantioselective citrate desymmetrization in siderophore biosynthesis Nature Chemical Biology, doi: 10.1038/nchembio.145, published online 1 February 2009 http://www.nature.com/naturechemicalbiology

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